2-Oxothiazolidine-4-carboxylate
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Overview
Description
2-oxothiazolidine-4-carboxylate is a cysteine prodrug that is known for its ability to increase cellular levels of glutathione, a critical antioxidant in the body. This compound is often used in scientific research due to its potential therapeutic benefits, particularly in the context of oxidative stress and related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxothiazolidine-4-carboxylate typically involves the reaction of cysteine with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thiazolidine ring, resulting in the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-oxothiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to cysteine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include cysteine, disulfides, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-oxothiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other thiazolidine derivatives.
Industry: It is used in the formulation of antioxidant supplements and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 2-oxothiazolidine-4-carboxylate involves its conversion to cysteine by the enzyme 5-oxoprolinase. Cysteine is then used for the synthesis of glutathione, which helps in neutralizing reactive oxygen species and maintaining cellular redox balance . This process involves several molecular targets and pathways, including the glutathione synthesis pathway and various antioxidant defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine: Another cysteine prodrug that is commonly used to increase glutathione levels.
L-cysteine: The direct precursor of glutathione.
Glutathione: The end product of the metabolic pathway involving 2-oxothiazolidine-4-carboxylate.
Uniqueness
This compound is unique in its ability to efficiently deliver cysteine to cells, thereby enhancing glutathione synthesis more effectively compared to other cysteine prodrugs .
Properties
Molecular Formula |
C4H4NO3S- |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-oxo-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/p-1 |
InChI Key |
BMLMGCPTLHPWPY-UHFFFAOYSA-M |
Canonical SMILES |
C1C(NC(=O)S1)C(=O)[O-] |
Synonyms |
2-oxo-4-thiazolidine carboxylic acid 2-oxothiazolidine-4-carboxylate 2-oxothiazolidine-4-carboxylic acid 2-oxothiazolidine-4-carboxylic acid, (R)-isomer 2-oxothiazolidine-4-carboxylic acid, (S)-isomer L-2-OTZD-4-CXA L-2-oxothiazolidine-4-carboxylate oxothiazolidinecarboxylic acid Procysteine |
Origin of Product |
United States |
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